molecular formula C12H11Cl2N3O B5907448 4-chloro-N-(4-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide

4-chloro-N-(4-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide

Cat. No. B5907448
M. Wt: 284.14 g/mol
InChI Key: NYRPHMQAYCIOGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(4-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide, commonly known as CPEC, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPEC belongs to the class of pyrazole derivatives and has been found to exhibit a wide range of biochemical and physiological effects. In

Mechanism of Action

The exact mechanism of action of CPEC is not fully understood. However, it has been proposed that CPEC exerts its biological effects through the inhibition of cyclooxygenase-2 (COX-2) and the subsequent inhibition of prostaglandin synthesis. COX-2 is an enzyme that plays a key role in the inflammatory response and is overexpressed in various types of cancers. By inhibiting COX-2, CPEC may exert its anti-inflammatory and antitumor effects.
Biochemical and Physiological Effects
CPEC has been found to exhibit a wide range of biochemical and physiological effects. It has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic effects. CPEC has also been found to exhibit potential antitumor activity and has been studied for its potential use in cancer therapy. Additionally, CPEC has been found to exhibit potential neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

CPEC has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. Additionally, CPEC has been extensively studied and its biological activities are well characterized. However, there are also limitations to the use of CPEC in lab experiments. CPEC has been found to exhibit potential toxicity and its safety profile needs to be further studied. Additionally, the exact mechanism of action of CPEC is not fully understood and further studies are needed to elucidate its biological effects.

Future Directions

There are several future directions for research on CPEC. One potential direction is to further study the potential antitumor activity of CPEC and its use in cancer therapy. Additionally, further studies are needed to elucidate the exact mechanism of action of CPEC and its biological effects. Another potential direction is to study the potential neuroprotective effects of CPEC and its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, further studies are needed to assess the safety profile of CPEC and its potential toxicity.

Synthesis Methods

CPEC can be synthesized through a multistep process involving the reaction of 4-chlorobenzoyl chloride with ethyl hydrazine, followed by the reaction of the resulting product with 4-chlorophenyl hydrazine and acetic anhydride. The final product, CPEC, is obtained through the reaction of the intermediate product with 2,4-dichlorobenzoyl chloride and ammonium hydroxide. The purity of the synthesized CPEC can be confirmed through various analytical techniques such as NMR and HPLC.

Scientific Research Applications

CPEC has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities such as anti-inflammatory, analgesic, and antipyretic effects. CPEC has also been found to exhibit potential antitumor activity and has been studied for its potential use in cancer therapy. Additionally, CPEC has been found to exhibit potential neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

4-chloro-N-(4-chlorophenyl)-2-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N3O/c1-2-17-11(10(14)7-15-17)12(18)16-9-5-3-8(13)4-6-9/h3-7H,2H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYRPHMQAYCIOGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)Cl)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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